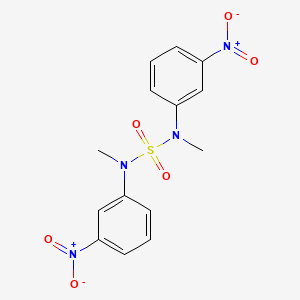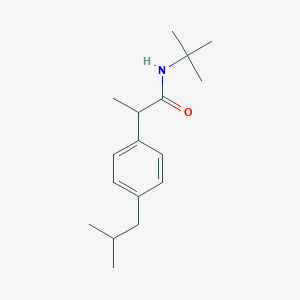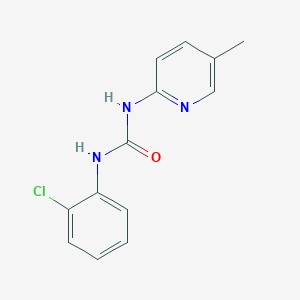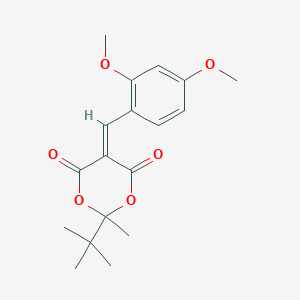![molecular formula C22H29N5O2S B5530455 N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide](/img/structure/B5530455.png)
N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound falls within the category of benzimidazole derivatives known for their potential in various therapeutic areas due to their significant biological activities. The structure and functionality of the molecule suggest its significance in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, typically involves the construction of the benzimidazole core followed by various functionalization steps. For instance, one approach might involve nucleophilic substitution reactions to introduce the sulfonyl and piperazinyl groups, crucial for the compound's biological activity (Abdellatif, Moawad, & Knaus, 2014)[^1^].
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their interaction with biological targets. Studies on similar molecules have shown that the presence of a sulfonyl group and a piperazinyl moiety can significantly affect the compound's binding affinity and selectivity towards specific receptors (Jacobs, Chan, & O'Connor, 2013)[^2^].
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, which is pivotal for introducing different substituents that modulate the compound's biological activity. The chemical reactivity is influenced by the electron-withdrawing or donating nature of the substituents, affecting the molecule's overall properties and activity (Sawant-Basak et al., 2018)[^3^].
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure. For instance, the sulfonyl group might enhance solubility in aqueous media, which is beneficial for biological applications. The crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, impacting its physical properties (Naveen et al., 2007)[^4^].
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are crucial for understanding the compound's behavior in biological systems. The presence of a piperazinyl group could impart basic properties, affecting the compound's interaction with biological targets and its metabolic stability (Ghorbani‐Vaghei & Veisi, 2010)[^5^].
- Abdellatif, K. R. A., Moawad, A., & Knaus, E. E. (2014). Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5015-5021. Access here.
- Jacobs, D. L., Chan, B., & O'Connor, A. R. (2013). N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. Acta Crystallographica Section C, 69(Pt 11), 1397-1401. Access here.
- Sawant-Basak, A., et al. (2018). Metabolism of a 5HT6 Antagonist. Drug Metabolism and Disposition, 46, 934-942. Access here.
- Naveen, S., et al. (2007). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Molecular Crystals and Liquid Crystals, 474, 67-76. Access here.
- Ghorbani‐Vaghei, R., & Veisi, H. (2010). The application of poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide. Molecular Diversity, 14, 249-256. Access here.
Propriétés
IUPAC Name |
N-[1-methyl-2-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]benzimidazol-5-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-17-4-7-19(8-5-17)27-14-12-26(13-15-27)11-10-22-23-20-16-18(24-30(3,28)29)6-9-21(20)25(22)2/h4-9,16,24H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSNEFAPIRVJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC3=NC4=C(N3C)C=CC(=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-{2-[4-(4-methylphenyl)piperazin-1-yl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5530376.png)
![2-amino-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5530386.png)
![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5530395.png)
![methyl 3-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-5-methoxybenzoate](/img/structure/B5530402.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5530404.png)

![2-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5530418.png)


![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)
![4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine](/img/structure/B5530466.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)

![N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5530484.png)